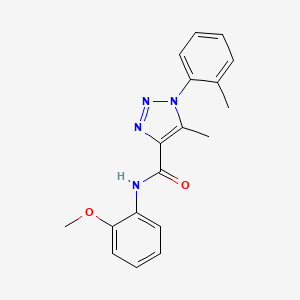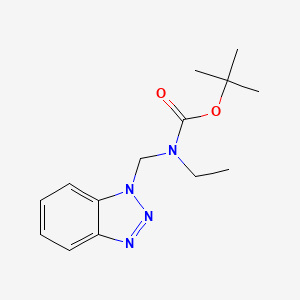![molecular formula C16H11F2N3OS B2713577 N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide CAS No. 831179-19-2](/img/structure/B2713577.png)
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide, also known as DFMQ, is a quinoxaline-based compound that has been extensively studied for its potential therapeutic applications. DFMQ belongs to the class of small molecules that are known to target the signaling pathways involved in cancer cell growth and proliferation.
Applications De Recherche Scientifique
Synthesis and Characterization
- Functionalization Through Lithiation : A study on the functionalization of quinoline derivatives through lithiation, showcasing a methodology applied to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This process highlights the versatility of quinoline derivatives in creating labeled molecules for biological imaging (Bennacef et al., 2007).
- Solid-phase Synthesis : Research on a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs demonstrates the potential of quinoxaline derivatives in the development of diverse heterocyclic systems. This approach offers a pathway for creating complex molecules with potential therapeutic applications (Dixon et al., 2005).
Biological Evaluation and Therapeutic Potential
- Antitumor Agents : A series of phenylquinoline derivatives were evaluated for their in vivo antitumor activity, illustrating the potential of quinoline derivatives as DNA-intercalating agents with therapeutic implications for cancer treatment (Atwell et al., 1989).
- Antibacterial and Antifungal Activities : Synthesized quinoline derivatives showed significant antibacterial and antifungal activities, suggesting the role of quinoline derivatives in developing new antimicrobial agents. This is exemplified by compounds demonstrating potent activity against various microbial strains (Umamatheswari & Sankar, 2017).
Material Science and Polymer Chemistry
- Polyamides Containing Quinoxaline Moiety : The synthesis of new polyamides incorporating quinoxaline moieties highlights the integration of quinoline derivatives into polymeric materials. These materials exhibit excellent thermal stability and potential for high-performance applications (Patil et al., 2011).
Neuroprotective Applications
- Neuroprotection in Cerebral Ischemia : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline derivative, demonstrated neuroprotective properties against cerebral ischemia, emphasizing the therapeutic potential of quinoline and quinoxaline derivatives in neuroprotection and the treatment of neurological conditions (Sheardown et al., 1990).
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAAQYLKYPZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

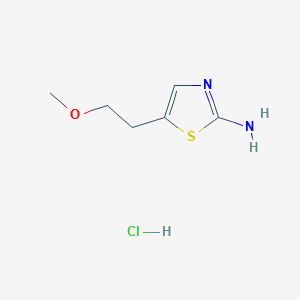
![N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2713496.png)
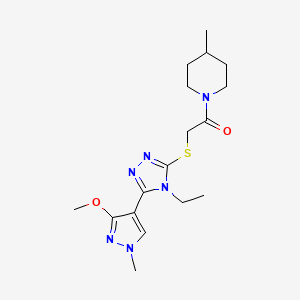
![1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2713499.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)
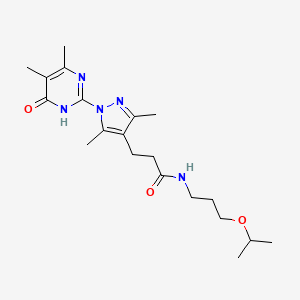
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)
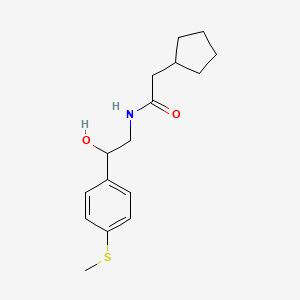
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
